6-Amino-3-bromo-2-fluorobenzaldehyde

Medicinal Chemistry Organic Synthesis Scaffold Design

Researchers need dense, orthogonal substitution patterns for sequential transformations, but simpler aldehydes lack the necessary directing groups. This tetra-substituted benzaldehyde (C₇H₅BrFNO, MW 218.02) provides a validated scaffold for regioselective nitration and Pd-catalyzed cross-coupling. - Enables tetra-orthogonal systems for EGFR inhibitor SAR studies - Orthogonal handles: -NH₂ (conjugation), -CHO (reductive amination), -Br/-F (cross-coupling) - Immediate availability in research quantities; standard 2-3 week synthesis for bulk

Molecular Formula C7H5BrFNO
Molecular Weight 218.02
CAS No. 1036756-05-4
Cat. No. B3026635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-bromo-2-fluorobenzaldehyde
CAS1036756-05-4
Molecular FormulaC7H5BrFNO
Molecular Weight218.02
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)C=O)F)Br
InChIInChI=1S/C7H5BrFNO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H,10H2
InChIKeyMPXYFWVNQJCORX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-bromo-2-fluorobenzaldehyde: Orthogonal Reactivity & Properties


6-Amino-3-bromo-2-fluorobenzaldehyde (C₇H₅BrFNO, MW 218.02) is a tetra-substituted aromatic building block characterized by a unique and dense substitution pattern, featuring ortho-, meta-, and para- directing groups on a benzaldehyde core [1]. This specific arrangement, which includes an amino (-NH₂), bromo (-Br), fluoro (-F), and aldehyde (-CHO) group, is deliberately designed for sequential and chemoselective transformations in medicinal chemistry. The strategic placement of these orthogonal functional groups enables a defined reaction sequence, including regioselective nitration, Pd-catalyzed cross-coupling, and reductive amination, for the efficient construction of complex, pharmacologically relevant scaffolds [2].

Synthetic Workflow Sequential chemoselective transformations on a tetra-substituted aromatic core
Selection Logic Unique ortho/meta/para arrangement enables regioselective nitration and Pd-catalyzed coupling
Use Context Medicinal chemistry building block for kinase inhibitor lead generation and scaffold elaboration

6-Amino-3-bromo-2-fluorobenzaldehyde: Irreplaceable Building Block


The utility of 6-Amino-3-bromo-2-fluorobenzaldehyde lies in its exact and rare substitution pattern, which dictates its chemoselectivity and the specific sequence of reactions it can undergo. Replacing it with a simpler analog, such as 3-bromo-2-fluorobenzaldehyde (lacking the amino group) or a regioisomer with a different substitution pattern, fundamentally alters the molecule's reactivity and eliminates the critical orthogonality required for the targeted synthetic route. The specific position of the amino group (C6) relative to the aldehyde (C1), bromine (C3), and fluorine (C2) is the primary driver of its value as a scaffold, as demonstrated in the regioselective nitration studies that enable the creation of tetra-orthogonal systems for drug discovery [1].

Target
6-Amino-3-bromo-2-fluorobenzaldehyde
Simpler Analog
3-Bromo-2-fluorobenzaldehyde (lacking amino group) or other regioisomers
Key Advantage
C6 amino group enables regioselective nitration at C5, creating a fully substituted tetra-orthogonal scaffold
Risk
Loss of amino directing effect alters nitration regiochemistry, preventing access to the same chemical space
Reported Sequence
Nitration → Pd coupling at C3-Br → further functionalization; all groups tolerated
Risk
Different substitution pattern may not support the same sequential orthogonal transformations

6-Amino-3-bromo-2-fluorobenzaldehyde: Comparative Evidence


Regioselective Nitration for Orthogonal Scaffolds

The unique substitution pattern of the target compound is essential for achieving a defined and predictable regio-chemistry in further functionalization. In a study comparing three regioisomers of bromo-fluorobenzaldehyde, nitration with H₂SO₄/HNO₃ at 0°C proceeded with complete regioselectivity, placing the nitro group at the remaining open position (C5) to create a fully substituted, tetra-orthogonal aromatic core [1]. This precise control is not possible with non-equivalent regioisomers, making this specific compound the required starting point for accessing this valuable scaffold class.

Regioselective Nitration
Cross-study comparable
Target compound: nitration exclusively at C5, yields single tetra-substituted product
Other regioisomers: different substitution patterns, non-equivalent chemical space
Enables orthogonal scaffold access
Conditions: H₂SO₄/HNO₃, 0°C. Reported regiochemical control confirms building block uniqueness.
Medicinal Chemistry Organic Synthesis Scaffold Design

EGFR Kinase Inhibitor Intermediate

As a test case for the utility of the derived tetra-orthogonal scaffold, the compound was elaborated into novel EGFR inhibitors structurally related to Gefitinib [1]. While direct quantitative activity data for the final inhibitors is not provided in the cited study, the work explicitly positions 6-Amino-3-bromo-2-fluorobenzaldehyde as the essential starting material for generating a series of compounds with rationalized binding modes via docking studies. This establishes a direct, published link between the specific building block and a high-value therapeutic target (EGFR), a connection absent for simpler, non-orthogonal analogs.

EGFR Inhibitor Intermediate
Head-to-head comparison
Elaborated into a library of novel EGFR inhibitors related to Gefitinib via multi-step synthesis
Supports kinase inhibitor discovery programs
Docking studies rationalized binding modes; simpler building blocks cannot access this pharmacophore scaffold.
Oncology Kinase Inhibitors Medicinal Chemistry

Sequential Pd-Catalyzed Cross-Coupling

The strategic placement of the bromine atom at the C3 position allows for a chemoselective Pd-catalyzed cross-coupling after the initial nitration step. The cited methodology demonstrates that the bromine atom in the nitrated intermediate can be engaged in reactions such as Suzuki-Miyaura coupling without interfering with the other orthogonal functional groups (aldehyde, fluorine, and newly introduced nitro group) [1]. This stepwise reactivity is a direct consequence of the initial substitution pattern of 6-Amino-3-bromo-2-fluorobenzaldehyde, allowing for the controlled and sequential build-up of molecular complexity that is not possible with a random substitution pattern.

Sequential Pd Coupling
Class-level inference
C3-Br undergoes Suzuki-Miyaura coupling after nitration without affecting F, CHO, or NO₂ groups
Supports chemoselective synthetic planning
Specific 3-bromo-2-fluoro-6-amino pattern required; alternative patterns may alter coupling outcomes.
Organic Synthesis Cross-Coupling Methodology

6-Amino-3-bromo-2-fluorobenzaldehyde: Application Scenarios


Lead Generation & Optimization

This building block is ideal for medicinal chemistry groups focused on synthesizing novel kinase inhibitors or other target classes requiring highly functionalized aromatic cores. Its proven use in generating tetra-orthogonal scaffolds for EGFR inhibitor development [1] makes it a strategic choice for programs aiming to explore new chemical space around known pharmacophores, enabling the rapid generation of focused libraries for structure-activity relationship (SAR) studies.

Sequential Functionalization Methodology

The unique and dense substitution pattern makes 6-Amino-3-bromo-2-fluorobenzaldehyde an excellent model substrate for developing and validating new chemoselective transformations. Researchers can use it to test new cross-coupling catalysts, fluorination methods, or reductive amination protocols, where the orthogonal functional groups provide a clear internal reference for reaction selectivity and tolerance [1].

Tool Compound Synthesis

For chemical biology applications requiring a densely functionalized and tunable probe molecule, this compound serves as a versatile starting point. The presence of the amino group provides a convenient handle for conjugation to biotin, fluorescent dyes, or affinity tags, while the aldehyde and halogen atoms allow for further diversification to optimize binding or physicochemical properties [1].

Advanced Organic Synthesis Education

This compound is an excellent educational tool for advanced organic synthesis courses. Its synthesis and subsequent elaboration [1] provide a rich case study in retrosynthetic analysis, protecting group strategy, regioselective reactions, and modern cross-coupling methodologies, making it a valuable asset for training the next generation of synthetic chemists.

Application
Selection Property
Validation Focus
Lead Generation & Optimization
Orthogonal functional group pattern for focused library synthesis
Regioselective nitration yield and Pd-coupling compatibility
Sequential Functionalization Methodology
Dense substitution pattern as internal reactivity reference
Chemoselectivity under new catalytic conditions
Tool Compound Synthesis
C6 amino group as conjugation handle
Reactivity of amino group toward biotin/fluorophore tags
Advanced Organic Synthesis Education
Rich case study in orthogonal protection and cross-coupling
Reproducibility of reported multi-step sequence

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